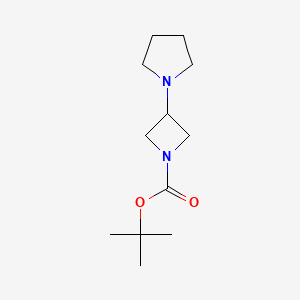

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-pyrrolidin-1-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)13-6-4-5-7-13/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSWCTNNHKPDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654749 | |

| Record name | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019008-21-9 | |

| Record name | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate generally follows a strategy involving:

- Construction of the azetidine ring with appropriate protecting groups, typically the tert-butyl carbamate (Boc) group at the nitrogen.

- Introduction of the pyrrolidin-1-yl substituent at the 3-position of the azetidine ring via nucleophilic substitution or coupling reactions.

This approach leverages the reactivity of azetidine intermediates and nucleophilic amines such as pyrrolidine.

Key Starting Materials and Intermediates

- tert-Butyl 3-hydroxyazetidine-1-carboxylate : A common precursor that can be converted to various substituted azetidines.

- tert-Butyl 3-iodoazetidine-1-carboxylate : An important intermediate for nucleophilic substitution reactions to introduce nitrogen-containing substituents.

- Azetidin-3-one or azetidin-3-ylidene derivatives : Used in some synthetic routes involving Horner–Wadsworth–Emmons (HWE) reactions to build azetidine frameworks.

Detailed Preparation Methods

Nucleophilic Substitution on tert-Butyl 3-iodoazetidine-1-carboxylate

One of the most efficient routes to introduce the pyrrolidin-1-yl group involves nucleophilic substitution of the 3-iodo substituent on the azetidine ring by pyrrolidine.

Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate : Prepared from epichlorohydrin through a multi-step process involving condensation with benzhydrylamine, mesylation, protecting group manipulations, and iodide displacement.

Substitution Reaction : The iodide at the 3-position is displaced by pyrrolidine under heating in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds overnight at elevated temperatures (e.g., 80°C). Subsequent workup involves hydrolysis and extraction steps to isolate the product.

| Step | Reagents / Conditions | Outcome |

|---|---|---|

| 1 | Epichlorohydrin + benzhydrylamine | Intermediate alcohol derivative |

| 2 | Mesylation | Mesylated intermediate |

| 3 | Protecting group swap (Boc protection) | Boc-protected azetidine |

| 4 | Displacement with KI in DMSO | tert-butyl 3-iodoazetidine-1-carboxylate |

| 5 | Nucleophilic substitution with pyrrolidine | This compound |

This method is advantageous due to its modularity and ability to introduce various nucleophiles at the 3-position.

Horner–Wadsworth–Emmons Reaction-Based Route

Another synthetic approach involves the preparation of azetidine derivatives via the Horner–Wadsworth–Emmons reaction:

- Starting from azetidin-3-one, the HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride in dry tetrahydrofuran (THF) forms an azetidinylidene acetate intermediate.

- This intermediate can be further elaborated to introduce nitrogen substituents such as pyrrolidinyl groups via subsequent substitution or coupling reactions.

Although this method is more commonly used for preparing azetidine amino acid derivatives, it demonstrates the versatility of azetidine functionalization chemistry relevant to the target compound.

Alkylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

A related method involves:

- Deprotonation of tert-butyl 3-hydroxyazetidine-1-carboxylate with a strong base such as potassium tert-butoxide in anhydrous THF.

- Subsequent reaction with an appropriate electrophile (e.g., benzyl bromide derivatives) to form ether-linked azetidine derivatives.

- Although this method is described for oxygen substitution, analogous nucleophilic substitution with amines like pyrrolidine is plausible for the formation of the target compound.

Purification and Characterization

Summary Table of Preparation Methods

Research Findings and Considerations

- The nucleophilic substitution route is the most straightforward and commonly employed for introducing pyrrolidine substituents on azetidine rings.

- Protecting group strategies (e.g., Boc protection) are critical to prevent side reactions and enable selective functionalization.

- Reaction conditions such as solvent choice, temperature, and base strength significantly influence yields and purity.

- Multi-step syntheses require careful purification at each stage to avoid carryover impurities.

化学反応の分析

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate undergoes several types of chemical reactions:

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate has garnered attention for its potential applications in drug development. Its unique structure allows for diverse chemical modifications, making it a valuable building block in synthesizing novel therapeutic agents.

Potential Therapeutic Applications:

- Neurological Disorders : The compound may modulate neurotransmitter systems, offering insights into developing treatments for conditions such as anxiety and depression.

- Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit antimicrobial properties, positioning this compound as a candidate for further exploration in treating infections .

- Anticancer Properties : Similar compounds have shown promise in anticancer research, indicating that this compound might also possess similar effects .

Material Science

In material science, this compound can be utilized to develop new materials with specific properties. Its structural characteristics enable the exploration of new chemical reactions and pathways that can lead to innovative material formulations.

Catalysis

The compound can serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to interact with specific molecular targets allows it to modulate enzyme activity, which is crucial in synthetic chemistry applications.

Case Studies

Research efforts have focused on synthesizing and evaluating the biological activities of azetidine derivatives, including this compound. Studies have demonstrated its effectiveness in modulating biological pathways relevant to drug discovery . For instance, investigations into its interaction with neurotransmitter systems have shown promise for treating neurological disorders.

作用機序

The mechanism of action of tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .

類似化合物との比較

Structural Analogues and Functional Group Variations

a. Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate

- Structure : Replaces pyrrolidine with a 3,3-difluoropyrrolidine group.

- Impact : Fluorination alters electronic properties, enhancing metabolic stability and lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeting drugs .

b. Tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate (4c)

- Structure : Features an additional methoxy-oxoethyl group at the 3-position.

- Impact : The ester group introduces polarity, improving aqueous solubility. This modification is useful in prodrug design or for tuning pharmacokinetic properties .

c. Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate

- Structure: Replaces pyrrolidine with a 4-chlorobutanoylamino group.

- The chlorine atom may facilitate nucleophilic substitution reactions .

d. Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

- Structure : Substitutes pyrrolidine with a hydroxyethyl chain.

- Physicochemical Properties :

- Applications : The hydroxyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions or as a precursor for PEGylation.

Q & A

Basic: What are common synthetic routes for preparing tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the azetidine core. A general approach includes:

- Step 1: Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, often using a catalyst like DMAP (4-dimethylaminopyridine) and a base such as triethylamine (TEA) .

- Step 2: Introduction of the pyrrolidine moiety via nucleophilic substitution. For example, reacting Boc-protected azetidine-3-triflate with pyrrolidine in the presence of a mild base (e.g., K₂CO₃) .

- Purification: Silica gel column chromatography (hexane/ethyl acetate gradients) is commonly employed to isolate intermediates and the final product .

Advanced: How can reaction yields be optimized for introducing the pyrrolidine substituent?

Methodological Answer:

Yield optimization requires addressing steric hindrance and competing side reactions:

- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity of pyrrolidine, but DCM is preferred for milder conditions to minimize Boc-deprotection .

- Temperature Control: Reactions performed at 0–20°C reduce undesired elimination byproducts (e.g., azetidine ring opening) .

- Catalysis: Adding catalytic iodide (e.g., KI) via the Finkelstein reaction mechanism accelerates SN2 displacement .

- Monitoring: TLC or LC-MS at intermediate stages identifies incomplete substitutions, enabling adjustments in stoichiometry or reaction time .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- ¹H NMR: Distinct signals for tert-butyl protons (δ ~1.4 ppm) and azetidine/pyrrolidine ring protons (δ 2.5–3.5 ppm). Splitting patterns confirm substitution patterns .

- ¹³C NMR: Boc carbonyl (δ ~155 ppm) and quaternary carbons (δ ~80 ppm) verify protection .

- Mass Spectrometry (HRMS): Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₁₄H₂₅N₂O₂: calculated 265.1917) .

- IR Spectroscopy: Boc carbonyl stretch (~1680–1720 cm⁻¹) and absence of NH stretches confirm successful protection .

Advanced: How to resolve contradictions in spectral data for stereoisomeric byproducts?

Methodological Answer:

Discrepancies in NMR or optical rotation data may arise from stereochemical impurities:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- X-ray Crystallography: Definitive structural assignment via single-crystal analysis resolves ambiguities in NOESY or COSY data .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) spectra for proposed stereoisomers .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps .

- Toxicity Mitigation: Acute oral toxicity (Category 4) and respiratory irritation (H335) necessitate minimized aerosolization .

- Incompatibilities: Avoid strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies improve regioselectivity in azetidine functionalization?

Methodological Answer:

- Directing Groups: Temporarily install a directing group (e.g., sulfonyl) at the azetidine 3-position to steer pyrrolidine substitution .

- Metal Catalysis: Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) enables C–N bond formation with fewer byproducts .

- Protection-Deprotection: Sequential Boc and Fmoc protection prevents over-functionalization. For example, Boc is acid-labile, while Fmoc is base-sensitive .

Basic: How to troubleshoot low yields during Boc deprotection?

Methodological Answer:

- Acid Selection: Use TFA (trifluoroacetic acid) in DCM (1:1 v/v) for 2–4 hours at 0°C to cleave Boc without degrading the azetidine ring .

- Quenching: Neutralize excess acid with aqueous NaHCO₃ post-deprotection to stabilize the free amine .

- Byproduct Removal: Extract with DCM/water to separate ionic byproducts, followed by drying over MgSO₄ .

Advanced: What computational tools predict reactivity in azetidine-pyrrolidine systems?

Methodological Answer:

- DFT Calculations: Gaussian or ORCA software models transition states for SN2 reactions, identifying steric/electronic barriers at the azetidine 3-position .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DCM vs. DMF) on reaction trajectories using GROMACS .

- Docking Studies: For biological applications, AutoDock Vina predicts binding affinities of derivatives to targets like GPCRs .

Basic: What are common applications in medicinal chemistry research?

Methodological Answer:

- Scaffold for Drug Discovery: The azetidine-pyrrolidine core serves as a constrained scaffold for kinase inhibitors (e.g., JAK2) or neurotransmitter analogs .

- Prodrug Design: Boc-protected amines are hydrolyzed in vivo to release active drugs with improved bioavailability .

- Peptidomimetics: Mimics proline-rich regions in proteins, enabling studies on protein-protein interactions .

Advanced: How to analyze stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Significant Boc loss (>5%) indicates need for desiccated storage .

- Light Sensitivity: UV-vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive intermediates .

- Long-Term Stability: NMR and chiral HPLC every 6 months confirm structural integrity for compounds stored at –20°C under argon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。